2-[4-(3,4,5-Trimethoxyphenyl)but-3-yn-1-yl]-1H-isoindole-1,3(2H)-dione
Description
Properties
CAS No. |
922190-50-9 |
|---|---|
Molecular Formula |
C21H19NO5 |
Molecular Weight |
365.4 g/mol |
IUPAC Name |
2-[4-(3,4,5-trimethoxyphenyl)but-3-ynyl]isoindole-1,3-dione |
InChI |
InChI=1S/C21H19NO5/c1-25-17-12-14(13-18(26-2)19(17)27-3)8-6-7-11-22-20(23)15-9-4-5-10-16(15)21(22)24/h4-5,9-10,12-13H,7,11H2,1-3H3 |
InChI Key |
QYCHQKONSFKLAN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C#CCCN2C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-(3,4,5-Trimethoxyphenyl)but-3-yn-1-yl]-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions. One common approach starts with the preparation of the 3,4,5-trimethoxyphenylacetylene, which is then coupled with an appropriate isoindole-dione derivative under palladium-catalyzed cross-coupling conditions . The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran, and bases such as triethylamine or potassium carbonate
Biological Activity
Introduction
The compound 2-[4-(3,4,5-trimethoxyphenyl)but-3-yn-1-yl]-1H-isoindole-1,3(2H)-dione is an organic molecule characterized by its isoindole structure, which has been associated with a variety of biological activities. This article explores its biological activity, including its potential therapeutic applications and mechanisms of action.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 341.38 g/mol. The presence of multiple methoxy groups enhances its lipophilicity, potentially increasing its biological activity by facilitating membrane penetration and interaction with various biological targets .
Table 1: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₁N₁O₄ |
| Molecular Weight | 341.38 g/mol |
| Functional Groups | Isoindole, Methoxy |
Biological Activity
Isoindole derivatives are noted for their diverse biological activities, including:
- Anticancer Activity : Compounds containing isoindole structures have shown promise in inhibiting cancer cell proliferation. For instance, similar compounds have demonstrated significant cytotoxic effects against various cancer cell lines .
- Anti-inflammatory Effects : Studies have indicated that isoindole derivatives can modulate inflammatory responses by inhibiting pro-inflammatory cytokines such as IL-6 and TNF-α in stimulated human peripheral blood mononuclear cells (PBMCs) .
Table 2: Biological Activities of Isoindole Derivatives
Mechanisms of Action
The biological activities of this compound can be attributed to several mechanisms:
- Binding Affinity : The compound has shown effective binding to various biological targets, which is critical for its therapeutic effectiveness. Interaction studies reveal that it can bind to proteins involved in cancer progression and inflammation .
- Cytotoxic Effects : In vitro studies suggest that the compound induces apoptosis in cancer cells through the activation of caspase pathways, leading to cell death .
- Modulation of Signaling Pathways : Isoindole derivatives may interfere with signaling pathways crucial for cell survival and proliferation, such as the NF-kB pathway involved in inflammation and cancer .
Case Studies
Several studies have evaluated the biological activity of compounds structurally similar to this compound:
- Study on Anticancer Properties : A research study assessed the cytotoxic effects of isoindole derivatives on various cancer cell lines. The results indicated that certain derivatives exhibited IC50 values below 10 µM against colon carcinoma cells .
- Inflammation Modulation Study : Another study focused on the anti-inflammatory potential of isoindole derivatives. It was found that these compounds significantly inhibited the production of pro-inflammatory cytokines in PBMC cultures stimulated by lipopolysaccharides .
Scientific Research Applications
Structural Characteristics
This compound features an isoindole-1,3-dione core connected to a butynyl chain substituted with a trimethoxyphenyl group. The presence of multiple methoxy groups enhances its lipophilicity, which can improve its bioavailability and interaction with biological targets. The molecular formula is with a molecular weight of approximately 341.38 g/mol.
Scientific Research Applications
- Pharmaceutical Development
- Anticancer Research : Isoindole derivatives have shown promise in anticancer studies due to their ability to interact with various cellular pathways. The unique structure of this compound may allow it to inhibit specific cancer cell lines or modulate signaling pathways involved in tumor growth.
- Neuroprotective Effects : Preliminary studies suggest that compounds with isoindole structures can exhibit neuroprotective properties. This could be beneficial in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease.
- Biological Activity and Mechanisms
- Binding Affinity Studies : Interaction studies have demonstrated that this compound can effectively bind to various biological targets, including enzymes and receptors involved in cancer progression and neurodegeneration. Understanding these interactions is crucial for drug design and efficacy.
- Enzyme Inhibition : Compounds similar to 2-[4-(3,4,5-trimethoxyphenyl)but-3-yn-1-yl]-1H-isoindole-1,3(2H)-dione have been evaluated for their ability to inhibit key enzymes such as MAO-B (Monoamine Oxidase B), which is relevant in the treatment of depression and neurodegenerative diseases.
Case Study 1: Anticancer Activity
Research has indicated that 2-[4-(3,4,5-trimethoxyphenyl)but-3-yne]-1H-isoindole exhibits significant cytotoxic effects on various cancer cell lines. In vitro studies showed that the compound induced apoptosis in breast cancer cells through the activation of caspase pathways.
Case Study 2: Neuroprotective Properties
In a study examining the neuroprotective effects of isoindole derivatives, this compound was found to reduce oxidative stress markers in neuronal cell cultures. The results suggest potential therapeutic applications in neurodegenerative conditions.
Comparison with Similar Compounds
Structural Variations
| Compound Name | Core Structure | Substituents/Linker | Key Functional Groups |
|---|---|---|---|
| Target Compound | Isoindole-1,3-dione | 4-(3,4,5-Trimethoxyphenyl)but-3-yn-1-yl | Trimethoxy, alkyne linker |
| 2-(4-(4-Nitrophenylthio)phenyl)isoindole-1,3-dione (Nitro analog of Compound 2) | Isoindole-1,3-dione | 4-(4-Nitrophenylthio)phenyl | Nitro, sulfanyl linker |
| 2-[4-(4,5-Diphenyl-1H-imidazol-2-yl)phenyl]-3-methylisoindoline-1,3-dione (8) | Methylisoindoline-1,3-dione | 4-(4,5-Diphenyl-1H-imidazol-2-yl)phenyl, 3-methyl | Diphenylimidazole, methyl |
| 5-Amino-2-{4-[(4-aminophenyl)sulfanyl]phenyl}-1H-isoindole-1,3(2H)-dione | Isoindole-1,3-dione | 4-[(4-Aminophenyl)sulfanyl]phenyl, 5-amino | Amino, sulfanyl linker |
Key Observations :
- Electron Effects : The target compound’s trimethoxyphenyl group is strongly electron-donating, contrasting with the electron-withdrawing nitro group in the nitro analog of Compound 2 .
- Substituent Complexity : Compound 8 features a methyl group on the isoindoline-dione core and a diphenylimidazole moiety, which may enhance steric bulk and π-π stacking interactions compared to the simpler phenyl-alkyne substituent in the target compound .
Key Observations :
- Anhydride-Based Synthesis : Compound 8 was synthesized via condensation of an amine with 3-methylphthalic anhydride, a method that could theoretically apply to the target compound if substituted amines or anhydrides are used .
- Commercial Availability : Many analogs (e.g., Compound 2, nitro analog) are commercially available, suggesting standardized routes for isoindole-dione derivatization .
Functional Implications
- Material Science Potential: The alkyne linker in the target compound may facilitate polymerization or conjugation in materials science, unlike sulfanyl- or imidazole-linked analogs .
Q & A
Basic: What are the standard synthetic routes for preparing 2-[4-(3,4,5-Trimethoxyphenyl)but-3-yn-1-yl]-1H-isoindole-1,3(2H)-dione derivatives?
Methodological Answer:
The synthesis typically involves coupling a thiophene or aryl backbone with the trimethoxyphenyl moiety via Sonogashira or nucleophilic substitution reactions. For example:
- General Procedure (D/E): React 3,4,5-trimethoxybenzoyl-substituted thiophene intermediates with isoindole-dione precursors under reflux in ethanol or DMSO. Yields range from 60% to 96% depending on substituents .
- Key Steps:
Advanced: How can reaction conditions be optimized to improve yields of derivatives?
Methodological Answer:
Yield optimization requires systematic variation of:
- Catalysts: Palladium-based catalysts for cross-coupling (e.g., Pd(PPh)) .
- Solvents: Polar aprotic solvents (DMSO) enhance solubility of aromatic intermediates.
- Temperature: Controlled reflux (e.g., 80–100°C) to balance reaction rate and side-product formation.
- Substituent Effects: Electron-donating groups (e.g., piperazinyl in 20a ) improve yields (96%) compared to halogens (60–66% for chloro/fluoro derivatives) .
Table 1: Yield Variation by Substituent (from )
| Derivative | Substituent | Yield (%) | Melting Point (°C) |
|---|---|---|---|
| 19c | 4-Methylphenoxy | 60 | 172–174 |
| 20a | 4-Phenylpiperazinyl | 96 | 188–190 |
| 19g | 4-Chlorophenylamino | 60 | 168–170 |
Basic: What spectroscopic techniques confirm the structure of synthesized derivatives?
Methodological Answer:
- NMR: Key signals include:
- Melting Point: Used to assess purity (e.g., 160–190°C range across derivatives) .
- Mass Spectrometry: Confirm molecular weight (e.g., CHBNO, MW 363.215) .
Advanced: How to resolve contradictions in melting points or spectral data across studies?
Methodological Answer:
- Reproducibility Checks: Ensure identical solvent systems (e.g., CDCl vs. DMSO-d shift protons by 0.1–0.3 ppm) .
- Crystallography: Single-crystal X-ray diffraction (e.g., 2-(2-fluoro-4-hydroxybenzyl)-1H-isoindole-dione in ethanol) validates geometry .
- Thermal Analysis: TGA/DSC to compare decomposition profiles with literature .
Advanced: What methodologies assess biological activity (e.g., antiviral) of this compound?
Methodological Answer:
- In Vitro Assays:
- Cytotoxicity: MTT assay on cell lines (e.g., HEK293) to determine IC.
- Antiviral Screening: Plaque reduction assays against RNA viruses (e.g., MERS-CoV), leveraging structural similarity to inhibitors like 4-[3-({4-hydroxy-4-[3-(trifluoromethyl)phenyl]-1-piperidinyl}carbonyl)-1-piperidinyl]-2-(3-thienylmethyl)-1H-isoindole-dione .
- Molecular Docking: Predict binding affinity to viral proteases using AutoDock Vina .
Basic: How to study the compound’s stability under physiological conditions?
Methodological Answer:
- Hydrolytic Stability: Incubate in PBS (pH 7.4) at 37°C, monitor degradation via HPLC .
- Photostability: Expose to UV light (300–400 nm), track changes by UV-Vis spectroscopy.
- Thermal Stability: TGA analysis (e.g., 1% weight loss at 160°C) .
Advanced: How to design computational models for reactivity prediction?
Methodological Answer:
- DFT Calculations: Optimize geometry at B3LYP/6-31G(d) level to predict electrophilic sites.
- MD Simulations: Simulate solvation in water/ethanol to assess aggregation propensity.
- ADMET Prediction: Use SwissADME to estimate bioavailability and toxicity .
Basic: What safety protocols apply for handling this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
